Cas no 6641-45-8 ({[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid)

{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid structure
6641-45-8 structure
Product Name:{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS No:6641-45-8
MF:C17H22N4O
MW:298.382783412933
CID:2626511
PubChem ID:413385
Update Time:2025-04-21

{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • {[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
    • 2-Morpholino-3-phenyl-inden-1-on; 2-Piperidino-3-morpholino-chinoxalin; 2-Morpholino-3-piperidino-chinoxalin; 2-morpholin-4-yl-3-phenyl-inden-1-one; 1-Indenone, 2-(4-morpholinyl)-3-phenyl-; 2-morpholin-4-yl-3-piperidin-1-yl-quinoxaline; AC1L7XE7; NSC252186;
    • NSC47612
    • NSC-47612
    • DTXSID40985064
    • 2-(MORPHOLIN-4-YL)-3-(PIPERIDIN-1-YL)QUINOXALINE
    • 6641-45-8
    • Inchi: 1S/C17H22N4O/c1-4-8-20(9-5-1)16-17(21-10-12-22-13-11-21)19-15-7-3-2-6-14(15)18-16/h2-3,6-7H,1,4-5,8-13H2
    • InChI Key: WIPRXTNGILMUSN-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C1C(=NC2C=CC=CC=2N=1)N1CCCCC1

Computed Properties

  • Exact Mass: 340.98346
  • Monoisotopic Mass: 340.98336
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.3
  • XLogP3: 2.6

Experimental Properties

  • Density: 1.63
  • Boiling Point: 539°C at 760 mmHg
  • Flash Point: 279.8°C
  • Refractive Index: 1.684
  • PSA: 68.01
  • LogP: 2.58670
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